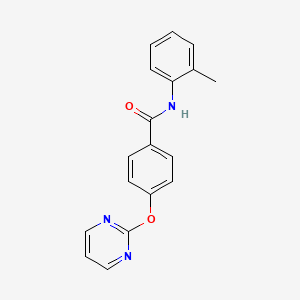

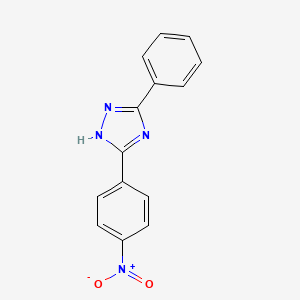

![molecular formula C16H21N3O2S B5565874 N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3,3-dimethylbutanamide](/img/structure/B5565874.png)

N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3,3-dimethylbutanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-[5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3,3-dimethylbutanamide involves the reaction of [5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amine with 3,5-dimethylbenzoic acid, forming compounds with specific intermolecular hydrogen bonds in their crystal structure (Wan et al., 2006). This synthesis process demonstrates the compound's complex formation and the importance of specific reactants in achieving the desired product.

Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various spectroscopic methods, including UV, IR, 1H NMR, and 13C NMR spectroscopies, alongside elemental analysis. These studies provide detailed insights into the compound's molecular geometry, bond lengths, angles, and overall conformation, contributing to understanding its chemical behavior and reactivity (Gür et al., 2017).

Chemical Reactions and Properties

The compound engages in various chemical reactions, including intermolecular cyclization and reactions with acid hydrazides and carbon disulfide, leading to the formation of derivatives with distinct properties. These reactions underline the compound's versatility and potential for modification to achieve specific functional goals (Hovsepyan et al., 2014).

Applications De Recherche Scientifique

Photodynamic Therapy for Cancer Treatment

One notable application of related compounds is in photodynamic therapy (PDT) for cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base. These compounds exhibited high singlet oxygen quantum yield, making them potent Type II photosensitizers suitable for PDT in cancer treatment. The remarkable fluorescence properties and appropriate photodegradation quantum yield of these compounds highlight their potential in medical applications, especially in targeting cancer cells through light-activated therapies (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Properties

Another significant area of application is in antimicrobial properties. Gür et al. (2020) designed and synthesized Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine to investigate their biological activities. These compounds demonstrated high DNA protective ability against oxidative damage and strong antimicrobial activity against specific pathogens. Specifically, compound 3A showed pronounced cytotoxicity against cancer cell lines, highlighting its potential in antimicrobial and anticancer therapy (Gür et al., 2020).

Material Science Applications

In material science, the optical properties of complexes derived from thiazole compounds have been studied. Yakuphanoglu, Cukurovalı, and Yilmaz (2005) investigated the optical behavior of complexes from a specific thiazolyl hydrazone ligand. They found that the optical band gaps of these complexes significantly depend on metal coordination, suggesting applications in the development of optical materials with tunable properties. The study of their refractive index and extinction coefficient across different wavelengths could inform the design of advanced materials for optical applications (Yakuphanoglu, Cukurovalı, & Yilmaz, 2005).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-3,3-dimethylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2S/c1-16(2,3)10-13(20)17-15-19-18-14(22-15)9-11-5-7-12(21-4)8-6-11/h5-8H,9-10H2,1-4H3,(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWKMMOSIWDNNLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)NC1=NN=C(S1)CC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3,3-dimethylbutanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5565806.png)

![4-phenyl-5-[3-(trifluoromethyl)benzyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5565826.png)

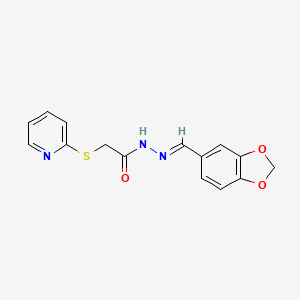

![N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-quinolinylthio)acetohydrazide](/img/structure/B5565829.png)

![N-{3-[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-4-methylbenzamide](/img/structure/B5565839.png)

![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5565852.png)

![2-[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-1,3-benzothiazole](/img/structure/B5565859.png)

![4-{3-[(2-fluorobenzyl)oxy]azetidin-1-yl}-5,6-dimethylpyrimidine](/img/structure/B5565867.png)

![2-[(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-3,6-diazabicyclo[3.2.2]non-6-yl]-2-oxo-1-phenylethanone](/img/structure/B5565881.png)

![2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5565903.png)